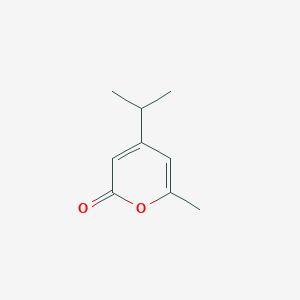
6-Methyl-4-propan-2-ylpyran-2-one
Beschreibung
6-Methyl-4-propan-2-ylpyran-2-one is a substituted pyran-2-one derivative characterized by a six-membered lactone ring (pyran-2-one) with a methyl group at position 6 and an isopropyl group at position 4. Its molecular formula is C₉H₁₂O₂, and its structure combines hydrophobic alkyl substituents with a polar lactone moiety. Pyran-2-ones are widely studied for their diverse applications, including roles as flavor compounds, antimicrobial agents, and intermediates in organic synthesis.
Eigenschaften
CAS-Nummer |
106319-08-8 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
6-methyl-4-propan-2-ylpyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-6(2)8-4-7(3)11-9(10)5-8/h4-6H,1-3H3 |
InChI-Schlüssel |
BNUTWEHRVAJMKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)O1)C(C)C |
Kanonische SMILES |
CC1=CC(=CC(=O)O1)C(C)C |
Synonyme |
2H-Pyran-2-one,6-methyl-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Key structural differences among pyran-2-one derivatives and related heterocycles significantly impact their physicochemical and biological properties:
Key Observations :
- Alkyl Chain Effects :
- The pentyl chain in 6-pentylpyran-2-one increases lipophilicity compared to the shorter, branched isopropyl group in this compound. This difference likely reduces aqueous solubility but enhances membrane permeability in biological systems .
- The isopropyl group in the target compound may improve crystalline packing efficiency, leading to higher melting points than linear alkyl analogs.
- Heterocycle Comparison: Pyrimidin-4-one derivatives (e.g., the compound from ) feature two nitrogen atoms in the ring, enabling hydrogen bonding and π-stacking interactions absent in pyran-2-ones. The hydroxyl group in the pyrimidinone further enhances polarity, making it more suited for pharmaceutical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


